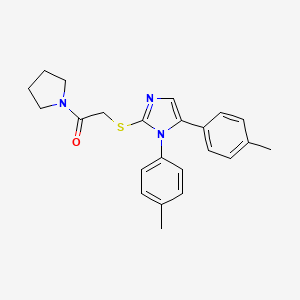

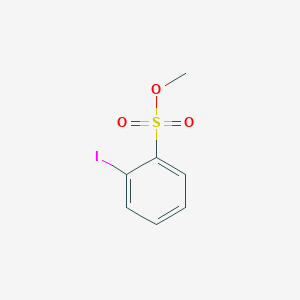

![molecular formula C13H24N2O2 B2656383 tert-Butyl 1,7-diazaspiro[4.5]decane-1-carboxylate CAS No. 960294-14-8](/img/structure/B2656383.png)

tert-Butyl 1,7-diazaspiro[4.5]decane-1-carboxylate

Vue d'ensemble

Description

“tert-Butyl 1,7-diazaspiro[4.5]decane-1-carboxylate” is a chemical compound with the CAS Number: 960294-14-8 . It has a molecular weight of 240.35 . The compound is solid in physical form .

Molecular Structure Analysis

The IUPAC name of the compound is tert-butyl 1,7-diazaspiro[4.5]decane-1-carboxylate . The InChI code for the compound is 1S/C13H24N2O2/c1-12(2,3)17-11(16)15-9-5-7-13(15)6-4-8-14-10-13/h14H,4-10H2,1-3H3 .Physical And Chemical Properties Analysis

The compound has a molecular weight of 240.34 g/mol . It is solid in physical form . The compound should be stored in a refrigerator .Applications De Recherche Scientifique

Supramolecular Arrangements

Tert-Butyl 1,7-diazaspiro[4.5]decane-1-carboxylate plays a role in the formation of supramolecular arrangements. Studies have shown that derivatives of diazaspiro[4.5]decane, including tert-butyl variants, are involved in crystal structures, demonstrating the influence of substituents on the cyclohexane ring in these arrangements. This highlights their potential in crystallography and molecular design (Graus et al., 2010).

Conformational Analysis in Peptide Synthesis

The compound is used in the synthesis of spirolactams, which are considered as conformationally restricted pseudopeptides. These compounds, including tert-butyl 1,7-diazaspiro[4.5]decane-1-carboxylate derivatives, have been used in peptide synthesis as constrained surrogates of dipeptides. Their conformational properties have been analyzed, demonstrating their utility in designing peptide analogues (Fernandez et al., 2002).

NMR Analysis for Configurational Assignments

The compound is significant in NMR (Nuclear Magnetic Resonance) spectroscopy for assigning relative configurations of spirodecanes. Research involving tert-butyl substituted diazaspiro[4.5]decanes has provided valuable insights into their stereochemistry, as evidenced by NMR spectroscopy (Guerrero-Alvarez et al., 2004).

Spirocyclic Compounds Synthesis

The tert-butyl variant of 1,7-diazaspiro[4.5]decane-1-carboxylate has been utilized in the synthesis of spirocyclic compounds, which are significant in the development of biologically active heterocyclic compounds. This showcases its importance in medicinal chemistry and drug development (Moskalenko & Boev, 2012).

Stereochemical Analysis in Chemical Synthesis

Research on derivatives of tert-butyl 1,7-diazaspiro[4.5]decane-1-carboxylate has contributed to the understanding of stereochemical aspects in chemical synthesis. These studies offer insights into the synthesis pathways and structural properties of spiro compounds, which are crucial in various fields of chemistry (Hernández-Ibáñez et al., 2020).

Mirror Symmetry in Molecular Structures

The study of tert-butyl substituted triazaspiro[4.5]decanes reveals the existence of mirror symmetry in molecular structures. This aspect is significant in the field of stereochemistry and molecular design (Dong et al., 1999).

Safety and Hazards

Propriétés

IUPAC Name |

tert-butyl 1,9-diazaspiro[4.5]decane-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H24N2O2/c1-12(2,3)17-11(16)15-9-5-7-13(15)6-4-8-14-10-13/h14H,4-10H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVVJBQZUAYJBAX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC12CCCNC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H24N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl 1,7-diazaspiro[4.5]decane-1-carboxylate | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-((4-Ethoxy-4-oxobutyl)thio)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B2656300.png)

![4-[4-(Tert-butyl)phenoxy]-2-(2-pyridinyl)-5-pyrimidinyl methyl ether](/img/structure/B2656301.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(4-hydroxy-6-propylpyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2656302.png)

![3-[5-(Propan-2-yl)-1,3,4-oxadiazol-2-yl]prop-2-enoic acid](/img/structure/B2656304.png)

![7-(2,4-dichlorobenzyl)-1,3-dimethyl-8-[(4-methylpiperidin-1-yl)methyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2656318.png)

![N-(2,3-dimethylphenyl)-2-[[3-(4-nitrophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2656323.png)